molecular formula C9H11NO B188244 1,2,3,4-Tetrahydroquinolin-8-ol CAS No. 6640-50-2

1,2,3,4-Tetrahydroquinolin-8-ol

Cat. No. B188244
CAS RN: 6640-50-2
M. Wt: 149.19 g/mol
InChI Key: WYKWUPMZBGOFOV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-ol is a heterocyclic compound with the empirical formula C9H11NO . It has a molecular weight of 149.19 . It is a derivative of quinoline, which is a colorless oil .


Synthesis Analysis

A series of substituted 1,2,3,4-tetrahydroquinolin-8-ols has been synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation . Another synthesis route involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1cccc2CCCNc12 .


Chemical Reactions Analysis

This compound and its analogs have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . The bacteriostatic activity of the synthesized compounds with respect to St. aureus and E. coli strains has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 121-121.5 °C and a density of 1.141±0.06 g/cm3 .

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-8-ol has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used in studies of cell growth and differentiation, as well as in studies of the effects of oxidative stress on cells. In addition, this compound has been used in studies of the effects of environmental toxins on cells.

Advantages and Limitations for Lab Experiments

The use of 1,2,3,4-Tetrahydroquinolin-8-ol in laboratory experiments has several advantages. One of the main advantages is that it is a relatively inexpensive compound, which makes it cost-effective for use in experiments. In addition, this compound is a versatile compound that can be used in a variety of experiments. Finally, this compound is relatively easy to synthesize, which makes it convenient for use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is that the exact mechanism of action of this compound is not yet fully understood. In addition, the effects of this compound on cells can vary depending on the concentration used. Finally, this compound is a synthetic compound, which means that its safety and efficacy in humans has not been fully evaluated.

Future Directions

There are a number of potential future directions for the use of 1,2,3,4-Tetrahydroquinolin-8-ol in scientific research. One potential direction is to further investigate the mechanism of action of this compound and its effects on cells. In addition, further research could be done to evaluate the safety and efficacy of this compound in humans. Finally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use in the treatment of certain diseases.

Safety and Hazards

1,2,3,4-Tetrahydroquinolin-8-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWUPMZBGOFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287096
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6640-50-2
Record name 6640-50-2
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Record name 1,2,3,4-Tetrahydroquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
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Synthesis routes and methods

Procedure details

A solution of 2.5 g (17.2 mmol) of 8-hydroxyquinoline in 50 ml of methanol was treated with 680 mg of platinum oxide and was hydrogenated in a Parr apparatus at 40 PSI until hydrogen absorption ceased. The suspension was filtered through Celite, the filtrate was evaporated and the residue was recrystallized from dichloromethane: hexane to provide 1.82 g of analytically pure, green tinged needles: melting point 117.5°-119° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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